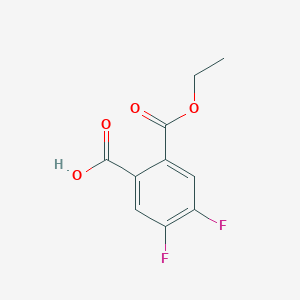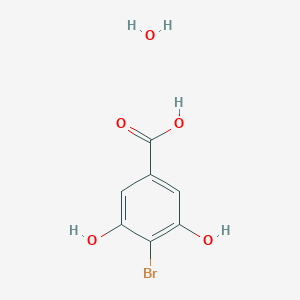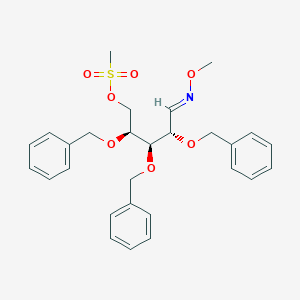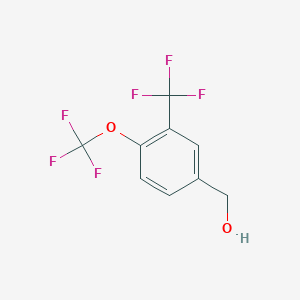
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C9H6F6O2 It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzyl alcohol framework. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The resulting intermediate is then reduced to the corresponding benzyl alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzaldehyde or 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzoic acid.
Reduction: 4-(Trifluoromethoxy)-3-(trifluoromethyl)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl alcohol: Lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl alcohol: Lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzyl alcohol: The trifluoromethyl group is positioned differently.
Uniqueness
4-(Trifluoromethoxy)-3-(trifluoromethyl)benzyl alcohol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
Molecular Formula |
C9H6F6O2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
[4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C9H6F6O2/c10-8(11,12)6-3-5(4-16)1-2-7(6)17-9(13,14)15/h1-3,16H,4H2 |
InChI Key |
UOFGWPSBLZZLFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



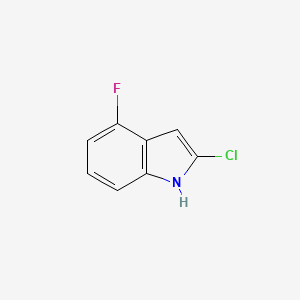
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
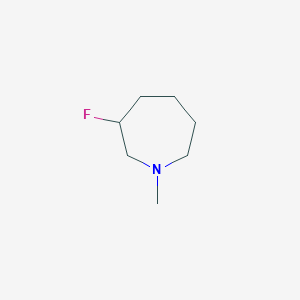

![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)

